



Application Notes and Protocols: 11β-Hydroxyprogesterone (11β-OHP) ELISA Kit

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Compound of Interest		
Compound Name:	11beta-Hydroxyprogesterone	
Cat. No.:	B1663850	Get Quote

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Introduction

11 β -Hydroxyprogesterone (11 β -OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone.[1] It is synthesized from progesterone by the enzyme steroid 11 β -hydroxylase (CYP11B1) and to a lesser extent by aldosterone synthase (CYP11B2).[1] 11 β -OHP is a potent mineralocorticoid and a competitive inhibitor of 11 β -hydroxysteroid dehydrogenase (11 β -HSD) isoforms 1 and 2.[1][2]

The measurement of 11β -OHP is of significant interest in the study of steroid metabolism and adrenal disorders. Elevated levels of 11β -OHP are a key indicator of 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH).[1][3] In this condition, the typical pathway for cortisol and aldosterone synthesis is impaired, leading to the accumulation of progesterone and its subsequent conversion to 11β -OHP.[1] Therefore, quantifying 11β -OHP levels can serve as a valuable tool for researchers investigating the pathophysiology of CAH and for drug development professionals exploring therapeutic interventions.

This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 11β -OHP in a variety of biological samples.

Assay Principle



This ELISA kit is based on the principle of competitive inhibition. The microtiter plate is precoated with a capture antibody specific for 11β -OHP. During the assay, 11β -OHP present in the standards or samples competes with a fixed amount of horseradish peroxidase (HRP)-conjugated 11β -OHP for a limited number of binding sites on the capture antibody. After an incubation period, the unbound components are removed by washing. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of 11β -OHP in the sample. The concentration of 11β -OHP in the samples is determined by comparing the optical density of the samples to the standard curve.

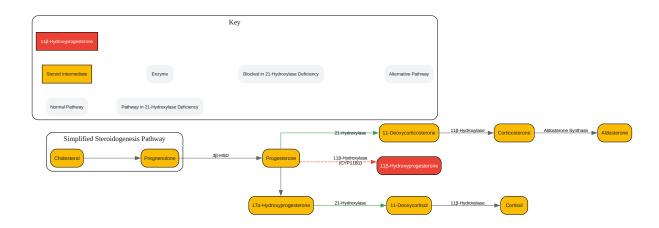
Kit Performance Characteristics

Parameter	Specification	
Assay Type	Competitive ELISA	
Sample Types	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids.[4]	
Detection Range	0.123 - 10 ng/mL	
Sensitivity	0.055 ng/mL	
Specificity	High sensitivity and excellent specificity for 11β-Hydroxyprogesterone. No significant cross-reactivity or interference with analogues has been observed.[4]	

Signaling Pathway

The following diagram illustrates the simplified steroidogenesis pathway, highlighting the role of 11β -Hydroxyprogesterone.





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Caption: Simplified steroidogenesis pathway showing the formation of 11β -Hydroxyprogesterone.

Experimental Protocols Reagent Preparation

• Standards: Reconstitute the lyophilized 11β-OHP standard with the provided standard diluent to create the stock solution. Prepare a dilution series of the standards as specified in the kit manual.



- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration.
- HRP-conjugate: Dilute the concentrated HRP-conjugate with the provided conjugate diluent to the working concentration shortly before use.
- Substrate Solution: The substrate solution is ready to use.
- Stop Solution: The stop solution is ready to use.

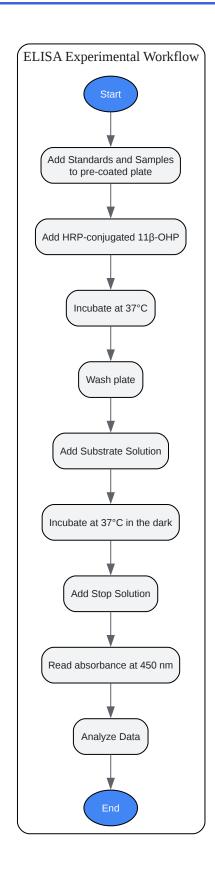
Sample Preparation

The following are general guidelines for sample preparation. Optimal dilutions should be determined by the end-user.

- Serum: Allow whole blood to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]
- Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]
- Cell Culture Supernatant: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. Aliquot the supernatant and store at -20°C or colder.[5]
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 5000 x g for 5-10 minutes. Collect the supernatant and store at -20°C or colder.
- Cell Lysates: Collect cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer and centrifuge to remove cellular debris. Collect the supernatant and store at -20°C or colder.

Assay Procedure





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Caption: A streamlined workflow of the 11β -Hydroxyprogesterone competitive ELISA procedure.

- Prepare Reagents and Samples: Bring all reagents and samples to room temperature before
 use.
- Add Standards and Samples: Add 50 μ L of each standard and sample into the appropriate wells of the microtiter plate.
- Add HRP-conjugate: Add 50 μL of the working solution of HRP-conjugate to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C.
- Wash: Aspirate the liquid from each well and wash each well three times with 200 μL of wash buffer. After the final wash, invert the plate and tap it on a clean paper towel to remove any remaining liquid.
- Add Substrate: Add 100 μL of substrate solution to each well.
- Incubate: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Read Plate: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Construct a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration of 11β-OHP on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
- Determine the concentration of 11β -OHP in each sample by interpolating the mean OD value of the sample from the standard curve.



• Account for dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Example Standard Curve Data

Standard Concentration (ng/mL)	Mean OD at 450 nm
10	0.25
5	0.45
2.5	0.80
1.25	1.35
0.625	1.90
0	2.50

Note: This is example data only. A new standard curve must be generated for each assay.

Troubleshooting



Problem	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes or the volume of wash buffer. Ensure complete aspiration of liquid after each wash.
Contaminated reagents	Use fresh, properly stored reagents.	
Low signal	Incorrect incubation times or temperatures	Adhere strictly to the protocol's incubation times and temperatures.
Inactive HRP-conjugate or substrate	Ensure reagents are not expired and have been stored correctly.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Pipetting errors	Use calibrated pipettes and new tips for each standard and sample.	
High coefficient of variation (CV)	Inconsistent pipetting	Practice consistent pipetting technique.
Plate not washed uniformly	Ensure all wells are washed with the same volume and for the same duration.	

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